molecular formula C17H25N3O3S B6497880 3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1013774-61-2

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6497880
CAS No.: 1013774-61-2
M. Wt: 351.5 g/mol
InChI Key: DXYSJVJARQLNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-a]pyrimidin-5-one derivative characterized by a 2,6-dimethylmorpholin-4-yl ketone side chain at the 3-position and an isopropyl substituent at the 7-position. Its structural complexity arises from the fused thiazole-pyrimidine core, which is modified with morpholine and alkyl groups to enhance pharmacological specificity. The compound has been investigated for its role as a 5-HT1C/2 receptor antagonist in neuropharmacological studies, where it partially attenuated oxytocin secretion in rats . The morpholine moiety likely contributes to its receptor-binding affinity, while the isopropyl group may influence metabolic stability and lipophilicity.

Properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-10(2)14-6-16(22)20-13(9-24-17(20)18-14)5-15(21)19-7-11(3)23-12(4)8-19/h6,10-13H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYSJVJARQLNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2CSC3=NC(=CC(=O)N23)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolo[3,2-a]pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Biological Target/Activity Key Findings Reference
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 3: 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl
7: Propan-2-yl
5-HT1C/2 receptor antagonist Partially blocked oxytocin secretion in rats; moderate potency compared to spiperone .
7-Hydroxy-2-substituted-methyl-5H-oxazolo[3,2-a]pyrimidin-5-one derivatives 7: Hydroxy
2: Methyl groups
Anti-leukemia activity Inhibited leukemia cell proliferation (IC50 = 2–10 µM) via apoptosis induction .
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6: Ethoxycarbonyl
5: 2,4-Dimethoxyphenyl
Cytotoxic activity Exhibited potent cytotoxicity against HeLa cells (IC50 = 8.7 µM) .
2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one 7: 4-Fluorophenyl
5: Furan-2-yl
Anticancer activity Induced apoptosis in breast cancer cells (MCF-7) with IC50 = 4.2–9.8 µM .
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5: 4-Methoxyphenyl
3,8: Phenyl
Not explicitly stated; structural analogue Synthesized via multi-step reactions; no explicit activity reported .

Key Structural Differences and Pharmacological Implications

Morpholine vs. Hydroxy/Methoxy Groups :

  • The 2,6-dimethylmorpholin-4-yl group in the target compound enhances selectivity for serotonin receptors compared to hydroxylated analogues (e.g., 7-hydroxy derivatives), which are more polar and target leukemia cells .
  • Methoxy groups (e.g., in ethyl 5-(2,4-dimethoxyphenyl) derivatives) improve cytotoxicity but reduce CNS penetration due to increased polarity .

Alkyl vs. Aryl Substituents :

  • The 7-isopropyl group in the target compound likely improves metabolic stability compared to aryl-substituted derivatives (e.g., 7-(4-fluorophenyl)), which are prone to oxidative metabolism .

Core Modifications: Oxazolo[3,2-a]pyrimidinones (e.g., 7-hydroxy-2-methyl derivatives) exhibit distinct activity profiles compared to thiazolo analogues, possibly due to differences in electron distribution and hydrogen-bonding capacity .

Preparation Methods

Thiazolo-Pyrimidinone Formation

The thiazolo[3,2-a]pyrimidin-5-one core is typically synthesized through cyclization of thiourea derivatives or thioamide precursors. A validated method involves reacting 2-aminothiazole derivatives with β-keto esters under acidic conditions. For example, 7a (2-amino-4-isopropylthiazole) reacts with ethyl acetoacetate in ethanol using camphorsulfonic acid (CSA) as a catalyst, yielding the pyrimidinone ring after 2 hours at 60°C. Triethylorthoformate facilitates cyclodehydration, producing the fused thiazolo-pyrimidinone system with 79% yield.

Reaction Conditions:

  • Reagents: 2-Amino-4-isopropylthiazole, ethyl acetoacetate, CSA, triethylorthoformate

  • Solvent: Ethanol

  • Temperature: 60°C

  • Yield: 79%

Oxidative Cyclization for Ring Closure

Iodine-mediated oxidative cyclization is employed to construct the thiazole ring. A thioamide intermediate undergoes intramolecular cyclization in the presence of iodine (1.2 equiv) and dimethylformamide (DMF), forming the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold. This method avoids harsh conditions and achieves high regioselectivity.

Functionalization at Position 7: Introduction of the Isopropyl Group

The isopropyl substituent at position 7 is introduced via alkylation or nucleophilic substitution. A two-step protocol involves:

  • Sulfonation: Treating the pyrimidinone core with methanesulfonyl chloride in dichloromethane to activate the position.

  • Alkylation: Reacting the sulfonated intermediate with isopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride.

Key Data:

  • Reagents: Methanesulfonyl chloride, isopropyl MgBr

  • Solvent: THF

  • Temperature: −78°C to room temperature

  • Yield: 68%

Side-Chain Installation: 2-(2,6-Dimethylmorpholin-4-yl)-2-Oxoethyl Group

Synthesis of the Morpholine Derivative

2,6-Dimethylmorpholine is synthesized via reductive amination of 2,6-dimethylphenol with ammonia and formaldehyde under hydrogen gas (1.5 MPa) using platinum on carbon (Pt/C) as a catalyst. The reaction proceeds in a toluene-isopropanol mixture at 55°C for 20 hours, yielding the morpholine ring with >90% purity after column chromatography.

Coupling to the Thiazolo-Pyrimidinone Core

The morpholine derivative is coupled to the core via a bromoacetate intermediate:

  • Bromoacetylation: Treating the core with bromoacetyl bromide in dichloromethane and triethylamine.

  • Nucleophilic Substitution: Reacting the bromoacetylated product with 2,6-dimethylmorpholine in acetonitrile at reflux for 12 hours.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (core:bromoacetyl bromide)

  • Catalyst: Triethylamine (2 equiv)

  • Solvent: Acetonitrile

  • Yield: 65%

Solid-Phase Synthesis for Scalability

A resin-based approach improves yield and purity:

  • Resin Loading: Immobilize the thiazolo-aminoamide intermediate on Wang resin using DMF/EtOH (3:1) as a swelling solvent.

  • Oxidative Cyclization: Treat the resin-bound intermediate with iodine (1.5 equiv) and CSA in dichloromethane.

  • Cleavage: Release the final product using trifluoroacetic acid (TFA)/water (95:5).

Advantages:

  • Purity: >95% by HPLC

  • Throughput: Parallel synthesis of 50+ derivatives

Catalytic Hydrogenation and Acetylation

For intermediates requiring nitro reduction, Pt/C-catalyzed hydrogenation (1.5 MPa H₂) in toluene-isopropanol efficiently converts nitro groups to amines. Subsequent acetylation with acetyl chloride in benzene installs protective groups or modifies reactivity.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.30 (s, 6H, morpholine CH₃), 3.65–3.80 (m, 4H, morpholine OCH₂), 4.12 (s, 2H, COCH₂), 5.10 (sep, 1H, J = 6.8 Hz, isopropyl CH), 6.95 (s, 1H, thiazole H).

  • HRMS (ESI): m/z 351.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Solution-phase alkylation65%90%Moderate
Solid-phase synthesis75%95%High
Catalytic hydrogenation85%92%Low

Q & A

Basic Question: How can reaction conditions be optimized for synthesizing the compound with high yield and purity?

Methodological Answer:
Optimization involves systematic variation of solvents, catalysts, and reaction parameters. Key strategies include:

  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for their ability to stabilize intermediates and enhance solubility .
  • Catalysts : Palladium on carbon (Pd/C) or Lewis acids (e.g., ZnCl₂) improve reaction efficiency in coupling steps .
  • Temperature Control : Reflux conditions (e.g., 80–100°C in ethanol) are critical for facilitating cyclization reactions while minimizing side products .
  • Purity Monitoring : Use high-performance liquid chromatography (HPLC) to track reaction progress and optimize quenching times .

Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:
A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholine and thiazolo-pyrimidine moieties .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoethyl group) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related compounds with monoclinic systems (e.g., P2₁/n space group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Basic Question: How can researchers initially assess the compound’s potential biological targets?

Methodological Answer:
Preliminary screening involves:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates, leveraging the compound’s morpholine and thiazolo-pyrimidine motifs for active-site interactions .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or bacterial enzymes .
  • Cellular Viability Assays : Dose-response studies in cancer cell lines (e.g., MCF-7) to identify cytotoxic thresholds .

Advanced Question: What experimental approaches elucidate the reaction mechanism of key transformations in the compound’s synthesis?

Methodological Answer:
Mechanistic studies require:

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in morpholine ring formation .
  • Kinetic Analysis : Monitor intermediate formation via time-resolved HPLC to identify rate-determining steps (e.g., imine cyclization) .
  • Computational Chemistry : Density functional theory (DFT) calculations model transition states, such as the nucleophilic attack during thiazolo-pyrimidine ring closure .

Advanced Question: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:
Resolve discrepancies through:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Compare hepatic microsomal degradation rates to assess if pharmacokinetic differences explain variability in efficacy .
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., morpholine methyl groups) to isolate contributions to bioactivity .

Advanced Question: How to design comparative studies evaluating this compound against structural analogs?

Methodological Answer:
Focus on:

  • Core Scaffold Variations : Replace the 2,6-dimethylmorpholine group with thiomorpholine or piperazine analogs to assess target selectivity .
  • Functional Group Swapping : Substitute the propan-2-yl group with cyclopropyl or fluorinated alkyl chains to probe steric and electronic effects .
  • In Silico Comparisons : Use molecular dynamics simulations to compare binding modes of analogs with shared targets (e.g., EGFR kinase) .

Advanced Question: What strategies mitigate challenges in isolating stereoisomers during synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce stereoselectivity .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to facilitate diastereomer crystallization .

Advanced Question: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS .
  • Light/Heat Stress Testing : Expose to UV light (254 nm) or 40°C for 48 hours to assess photolytic/thermal stability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction in human plasma, correlating with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.